1. Linagliptin* Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , , ] It is used for the treatment of type 2 diabetes mellitus by increasing the levels of incretin hormones like GLP-1. [, , ] Linagliptin exhibits a long duration of action and is considered a once-daily treatment option. [, ]* Relevance: Both linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione share a core 3-methyl-1H-purine-2,6(3H,7H)-dione structure. They differ in the substituents at the 7 and 8 positions. This makes them structurally related within the broader class of xanthine derivatives.
2. Sitagliptin* Compound Description: Sitagliptin, with the IUPAC name (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another FDA-approved DPP-4 inhibitor used for type 2 diabetes management. [] Similar to linagliptin, it works by increasing the levels of incretin hormones, thereby enhancing insulin secretion. [] * Relevance: Although structurally distinct from 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, sitagliptin is grouped as a related compound due to its shared therapeutic target, DPP-4, and its application in treating type 2 diabetes. []
3. Alogliptin* Compound Description: Alogliptin, chemically defined as 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a DPP-4 inhibitor utilized in the management of type 2 diabetes. [] It operates by inhibiting the DPP-4 enzyme, which leads to elevated levels of incretin hormones. [] This increase in incretin hormones promotes insulin secretion and aids in blood glucose regulation.* Relevance: While alogliptin differs structurally from 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, it is considered a related compound because they are both categorized as DPP-4 inhibitors and share the therapeutic application of managing type 2 diabetes. []
4. Vildagliptin* Compound Description: Vildagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] It acts by inhibiting the DPP-4 enzyme, resulting in increased levels of incretin hormones, which in turn, stimulate insulin secretion and improve glycemic control. [, ] Compared to BI 1356 (linagliptin), vildagliptin has a shorter duration of action. [, ]* Relevance: Although the specific structure of vildagliptin is not provided in the papers, it's classified as a DPP-4 inhibitor alongside linagliptin. [, ] This shared classification, along with their common target and therapeutic application in type 2 diabetes, makes it a relevant compound to consider in relation to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
5. Saxagliptin* Compound Description: Saxagliptin is another DPP-4 inhibitor employed in the treatment of type 2 diabetes. [] It functions by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones, which promote insulin secretion and improve glycemic control. []* Relevance: Although the precise structure of saxagliptin is not detailed in the provided research, its classification as a DPP-4 inhibitor, similar to linagliptin, makes it a relevant compound to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. [] They share a therapeutic target and are used for the same purpose, managing type 2 diabetes.
6. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2) * Compound Description: This compound demonstrated significant prophylactic antiarrhythmic activity. [] It exhibited a weak affinity for both α1- and α2-adrenoreceptors. []* Relevance: Compound 2 shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The primary difference lies in the substituent at the 7-position, where compound 2 has a longer and more complex side chain compared to the 2-fluorobenzyl group in the target compound.
7. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-8-(2-morpholin-4-yl-ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 15)* Compound Description: This compound exhibited potent prophylactic antiarrhythmic activity. []* Relevance: Compound 15 is a derivative of compound 2 and shares a similar structure with the target compound, 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituent at the 8-position, where compound 15 features a 8-(2-morpholin-4-yl-ethylamino) group instead of the 8-(4-isobutylpiperazin-1-yl) group present in the target compound.
8. 8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I) * Compound Description: This compound is identified as a process-related impurity of linagliptin. []* Relevance: Impurity-I is closely related to both linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It possesses the same core structure as linagliptin but with an (S)-configuration at the 3-position of the piperidine ring. Compared to the target compound, Impurity-I differs in the substituents at the 7-position and the lack of a methyl group on the nitrogen at the 1-position of the piperidine ring.
9. 7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)* Compound Description: Identified as a process-related impurity during the synthesis of linagliptin. []* Relevance: Impurity-II shares the core 3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione structure with linagliptin and is structurally similar to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The main distinction lies in the substituent at the 8-position.
10. 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)* Compound Description: This compound is a process-related impurity observed during linagliptin synthesis. []* Relevance: Impurity-III is structurally related to linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It has an additional (4-methylquinazolin-2-yl)methyl substituent at the 7-position compared to linagliptin.
11. 8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)* Compound Description: This compound is a process-related impurity of linagliptin. []* Relevance: Impurity-IV is an isomer of linagliptin, differing in the attachment point of the but-2-ynyl group. This makes it structurally similar to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, with variations in the substituents at the 1 and 7 positions.
12. 1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)* Compound Description: This is a process-related impurity found during the synthesis of linagliptin. []* Relevance: Impurity-V is structurally related to linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It has an additional but-2-ynyl group at the 1-position and a methyleneamino group at the 3-position of the piperidine ring compared to linagliptin.
13. 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)* Compound Description: A process-related impurity identified during linagliptin synthesis. []* Relevance: Impurity-VI shares a similar structure with 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, differing mainly in the substituent at the 8-position.
14. 8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)* Compound Description: Identified as a process-related impurity during linagliptin synthesis. []* Relevance: Impurity-VII is a structural analog of linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, differing in the substituent at the 7-position.
15. 8-(1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (Compound 16) * Compound Description: This xanthine analog is a highly selective adenosine A2B receptor antagonist. [] It exhibits >370-fold selectivity for A2B receptors and possesses high affinity with a Ki of 1 nM. [] * Relevance: Both compound 16 and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione belong to the xanthine class of compounds, sharing the core purine-2,6-dione moiety. This structural similarity highlights their relationship within this chemical class.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.